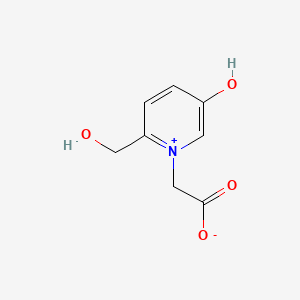

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate

Description

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate is a pyridinium-based compound featuring a hydroxy group at position 5, a hydroxymethyl substituent at position 2, and an acetate moiety attached to the nitrogen atom of the pyridinium ring.

Properties

IUPAC Name |

2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPIAMKLWFQNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1O)CC(=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate can be achieved through a series of chemical reactions. One common method involves the condensation of 2-hydroxymethyl-5-hydroxypyridine aldehyde with cyanide ions, followed by catalytic hydrogenation to yield the desired product . This process typically requires the use of sodium cyanide or hydrogen cyanide as reagents and is conducted under controlled conditions to ensure safety and efficiency .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate has a wide range of scientific research applications, including:

Chemistry: It serves as a versatile scaffold for the synthesis of various chemical compounds.

Biology: The compound is used in the study of biological processes and as a ligand in coordination chemistry.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming complexes that exhibit unique chemical and biological properties . Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding and other interactions that influence its reactivity and function .

Comparison with Similar Compounds

a) Kojic Acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

- Core Structure: Pyranone ring (oxygen-containing heterocycle).

- Substituents : Hydroxy (C5) and hydroxymethyl (C2) groups.

- Key Properties: Known for metal-chelating abilities, used in cosmetics as a tyrosinase inhibitor .

- Contrast : Unlike the target compound, kojic acid lacks a pyridinium ring and acetate group, reducing its cationic character and esterase susceptibility .

b) Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)acetate

c) Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate

- Core Structure : Indole derivative with a ketone.

- Substituents : Bromo (C5), ethyl ester.

Data Table: Molecular Features of Selected Compounds

Key Comparative Insights

Charge and Solubility : The pyridinium cation in the target compound enhances water solubility compared to neutral analogs like kojic acid or ethyl esters .

Biological Interactions : The acetate group may render the compound susceptible to enzymatic hydrolysis (e.g., esterases), whereas brominated or halogenated analogs (e.g., ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate) could exhibit stronger binding to hydrophobic targets .

Structural Diversity: Pyridinium derivatives are less common in natural products compared to pyranones (kojic acid) or indoles, suggesting niche applications in synthetic chemistry or ionic liquids .

Methodological Considerations

The SHELX software suite (e.g., SHELXL, SHELXT) is widely used for crystallographic refinement of small molecules, including heterocyclic compounds like those discussed here .

Biological Activity

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate, with the CAS number 861221-32-1, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 183.16 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is largely attributed to its structural components, particularly the hydroxyl and carboxylate groups. Similar compounds have been reported to exhibit:

- Aldose Reductase Inhibition : Compounds with a pyridine structure often inhibit aldose reductase (ALR2), an enzyme involved in diabetic complications by converting glucose into sorbitol, which can lead to osmotic and oxidative stress in cells.

- Antioxidant Activity : The presence of hydroxyl groups suggests that this compound may act as an antioxidant, potentially regulating oxidative stress pathways and glucose metabolism.

Biological Activity Overview

Research indicates that 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate may influence various biological processes:

| Biological Activity | Description |

|---|---|

| Antioxidant Properties | Scavenges free radicals, reducing oxidative stress. |

| Enzyme Inhibition | Inhibits aldose reductase, potentially mitigating diabetic complications. |

| Cytotoxic Effects | May exhibit cytotoxicity against certain cancer cell lines (specific studies needed). |

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate:

- Diabetes Research : A study demonstrated that similar hydroxypyridinones could significantly reduce sorbitol accumulation in diabetic rat models, suggesting a protective role against diabetic neuropathy.

- Antioxidant Studies : Research has shown that related compounds possess strong antioxidant capabilities, which may be beneficial in preventing oxidative damage in various diseases .

- Cytotoxicity Assessments : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, although further research is required to elucidate specific mechanisms and efficacy .

Safety and Toxicology

While exploring the biological activity of this compound, it is also essential to consider its safety profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.